Product packaging for 6-(4-Iodophenoxy)hexanoic acid(Cat. No.:)

6-(4-Iodophenoxy)hexanoic acid

Cat. No.: B8479411
M. Wt: 334.15 g/mol
InChI Key: ZPIPFGZIDSWGSR-UHFFFAOYSA-N
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Description

Contextualization within Iodinated Hexanoic Acid Derivatives and Relevant Chemical Space

6-(4-Iodophenoxy)hexanoic acid belongs to the broader class of iodinated hexanoic acid derivatives. The defining feature of this group is the presence of one or more iodine atoms, which significantly influences their physical and chemical properties. The high atomic weight and electron density of iodine make these compounds valuable in specific research areas, notably in the development of contrast agents for X-ray-based medical imaging. ontosight.aiontosight.ai The iodine atom effectively absorbs X-rays, enhancing the visibility of tissues or structures where the compound accumulates. ontosight.ai

The chemical space of iodinated hexanoic acid derivatives is diverse, with variations in the position and number of iodine atoms, as well as the nature of the linkage between the phenyl ring and the hexanoic acid chain. For instance, this compound is structurally distinct from 6-(4-Iodophenyl)hexanoic acid, which features a direct carbon-carbon bond between the aromatic ring and the alkyl chain. bldpharm.comuni.luchemicalbook.com Other related compounds include those with multiple iodine atoms, such as 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)hexanoic acid, which are explored for enhanced radiopacity. ontosight.ai The specific linkage, such as the phenoxy ether bond in the subject compound, affects molecular flexibility, solubility, and biodistribution. ontosight.aiontosight.ai

Compound NameKey Structural Difference from this compound
6-(4-Iodophenyl)hexanoic acid bldpharm.comuni.luPhenyl ring is directly bonded to the hexanoic acid chain (C-C bond).
6,6-Difluoro-6-(4-iodophenyl)hexanoic acid nih.govFeatures a direct phenyl-chain bond and two fluorine atoms on the carbon adjacent to the ring.
Hexanoic acid, 2-(3-(N-butylacetamido)-2,4,6-triiodophenoxy)- ontosight.aiContains three iodine atoms on the phenyl ring and additional substitutions.
6-iodo hexanoic acid cdnsciencepub.comIodine is directly attached to the hexanoic acid chain, with no aromatic group. cdnsciencepub.com

Academic Relevance and Emerging Research Trajectories for Aryloxyhexanoic Acids

The aryloxyhexanoic acid scaffold, to which this compound belongs, is a subject of ongoing academic interest, particularly in materials science. Research has shown that derivatives of 6-aryloxyhexanoic acid are being investigated for their potential use in creating anisotropic materials and nanocomposites. cyberleninka.rubelstu.by These materials exhibit properties that depend on the direction of measurement, making them suitable for advanced applications.

One of the prominent research trajectories for this class of compounds is in the field of liquid crystals. cyberleninka.ru The unique molecular geometry of aryloxyalkanoic acids, combining a rigid aromatic core with a flexible aliphatic chain, is conducive to forming mesophases—the intermediate state of matter between a conventional liquid and a solid crystal. The specific substituents on the aromatic ring play a crucial role in tuning the mesomorphic and electro-optical properties of these materials. cyberleninka.ru

Furthermore, the general class of aryloxyalkanoic acids serves as versatile building blocks in synthetic chemistry. The terminal carboxylic acid provides a reactive handle for further functionalization, allowing for the construction of more complex molecules and polymers. This adaptability opens up research avenues into new functional materials, where the properties can be tailored by modifying the aromatic group or the length of the alkyl chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15IO3 B8479411 6-(4-Iodophenoxy)hexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

6-(4-iodophenoxy)hexanoic acid

InChI

InChI=1S/C12H15IO3/c13-10-5-7-11(8-6-10)16-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2,(H,14,15)

InChI Key

ZPIPFGZIDSWGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCC(=O)O)I

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Modifications

Established Synthetic Routes for 6-(4-Iodophenoxy)hexanoic Acid

The primary approach to synthesizing this compound involves the formation of an ether linkage between a substituted phenol (B47542) and a hexanoic acid derivative. This process is contingent on the successful synthesis of the necessary precursors and the optimization of reaction conditions to ensure high yield and purity.

The key precursors for the synthesis of this compound are 4-iodophenol (B32979) and a derivative of 6-hexanoic acid , typically a 6-halo-hexanoic acid such as 6-bromohexanoic acid.

The synthesis of 4-iodophenol requires the regioselective iodination of phenol. Direct iodination of phenol can lead to a mixture of ortho- and para-isomers, with the para-isomer often being the major product under specific conditions. Control over regioselectivity is crucial for the synthesis. Methods for achieving para-selectivity include the use of specific iodinating agents and catalysts in controlled environments. For instance, reagents like N-iodosuccinimide (NIS) in the presence of a catalyst can favor para-substitution. organic-chemistry.org The hydroxyl group of phenol is an activating, ortho-, para-directing group, making the C-H bond at the para position susceptible to electrophilic substitution. nih.gov

The second precursor, a 6-halo-hexanoic acid derivative, can be synthesized from starting materials like ε-caprolactone or 1,6-hexanediol. nih.govgoogle.com For example, the ring-opening of ε-caprolactone with a hydrohalic acid can yield the corresponding 6-halo-hexanoic acid.

The formation of the ether bond between the 4-iodophenol and the hexanoic acid chain is the central step in the synthesis. Two classical and widely used methods for this transformation are the Williamson ether synthesis and the Ullmann condensation. wikipedia.orgwikipedia.org

Williamson Ether Synthesis : This method is a versatile and common approach for preparing ethers. taylorandfrancis.com It proceeds via an SN2 (bimolecular nucleophilic substitution) reaction mechanism. wikipedia.org In this case, 4-iodophenol is first deprotonated by a strong base (like sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the more nucleophilic 4-iodophenoxide ion. This phenoxide then attacks the electrophilic carbon of a 6-halo-hexanoic acid ester (e.g., ethyl 6-bromohexanoate), displacing the halide to form the ether linkage. masterorganicchemistry.comyoutube.com The ester is subsequently hydrolyzed to yield the final carboxylic acid product. The use of a primary alkyl halide is optimal for this SN2 reaction to avoid competing elimination reactions. taylorandfrancis.commasterorganicchemistry.com

Ullmann Condensation : The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org In a traditional Ullmann reaction, 4-iodophenol would react with a 6-halo-hexanoic acid in the presence of a stoichiometric amount of copper powder at high temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts, often with ligands such as diamines or phenanthroline, which allow for milder reaction conditions and improved yields. wikipedia.orgmdpi.com The reaction involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

StrategyReagentsMechanismKey Features
Williamson Ether Synthesis 4-Iodophenol, 6-Bromohexanoic acid ester, Strong Base (e.g., NaH, K₂CO₃)SN2 Nucleophilic SubstitutionBroad scope, works best with primary alkyl halides, relatively mild conditions. wikipedia.orgmasterorganicchemistry.com
Ullmann Condensation 4-Iodophenol, 6-Bromohexanoic acid, Copper Catalyst (e.g., CuI, CuO)Copper-catalyzed Nucleophilic Aromatic SubstitutionSuitable for forming aryl ethers, traditionally requires high temperatures, modern catalysts allow for milder conditions. wikipedia.orgmdpi.com

The efficiency and outcome of the synthesis are highly dependent on the chosen reaction conditions.

In the Williamson ether synthesis , the choice of solvent and base is critical. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the SN2 reaction. francis-press.com The base must be strong enough to completely deprotonate the phenol, ensuring a high concentration of the nucleophilic phenoxide. Anhydrous (water-free) conditions are necessary to prevent the base from being consumed and to avoid side reactions. francis-press.com The use of a catalyst, such as potassium iodide, can sometimes be employed to enhance the reaction rate through in-situ halide exchange, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide. francis-press.com

For the Ullmann condensation , the catalyst system is paramount. The reaction traditionally used activated copper powder, but modern methods employ copper(I) salts like CuI, often in combination with a ligand. wikipedia.orgorganic-chemistry.org The ligand stabilizes the copper catalyst and increases its solubility and reactivity. The reaction often requires high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene (B124822) to reach the necessary high temperatures (often >200 °C), although newer catalytic systems can operate at lower temperatures. wikipedia.org The purity of the final product depends on minimizing side reactions, such as the homo-coupling of the aryl halide.

ParameterWilliamson SynthesisUllmann Condensation
Catalyst Phase-transfer catalysts or iodide salts (optional). francis-press.comCopper(I) salts (e.g., CuI) are essential, often with ligands. wikipedia.org
Solvent Aprotic polar solvents (e.g., DMF, DMSO). francis-press.comHigh-boiling polar solvents (e.g., NMP, pyridine). wikipedia.org
Base Strong bases (e.g., NaH, K₂CO₃).A base like K₂CO₃ is often used to deprotonate the phenol.
Temperature Moderate to elevated (e.g., 50-100 °C).Typically high temperatures (>150-210 °C). wikipedia.org
Atmosphere Often under an inert atmosphere (e.g., N₂, Ar) to prevent side reactions.Inert atmosphere is crucial to prevent oxidation of the catalyst.

Analogous Synthetic Strategies for Related Hexanoic Acid Derivatives

The fundamental synthetic principles can be adapted to create a variety of related iodinated phenyl-containing carboxylic acids with different linker groups between the aromatic ring and the acid moiety.

Amido Linkers : To synthesize analogues with an amide linkage, a standard amide coupling reaction is employed. This typically involves reacting an iodinated aminophenol or iodinated aniline (B41778) with a dicarboxylic acid derivative, or reacting an iodinated benzoic acid with an amino-hexanoic acid derivative. nih.gov Common coupling reagents that activate the carboxylic acid include N,N'-dicyclohexylcarbodiimide (DCC) or trimethyl phosphite (B83602) and iodine, which facilitate the formation of the amide bond under relatively mild conditions. nih.govresearchgate.net For example, 4-iodoaniline (B139537) could be coupled with adipic acid (a six-carbon dicarboxylic acid) to form an amide-linked analogue.

Alkyl Linkers : Creating an alkyl linkage often involves transition-metal-catalyzed cross-coupling reactions. For instance, a nickel-catalyzed reductive coupling can connect a carboxylic acid derivative (like an acid chloride) with an alkyl iodide. nih.gov Alternatively, Friedel-Crafts acylation of an iodinated benzene (B151609) derivative with a six-carbon acyl chloride, followed by reduction of the resulting ketone, would yield a compound with a hexyl linker.

Hypervalent iodine compounds are versatile and environmentally benign reagents used in a wide range of oxidative transformations, including halogenations. nih.govnih.gov They offer an alternative route for introducing iodine onto the aromatic ring or for synthesizing other halogenated derivatives.

Multicomponent Polymerization Approaches Utilizing Hexanoic Acid Scaffolds

Multicomponent polymerizations (MCPs) are advanced synthetic strategies that combine three or more reactants in a single step to form a polymer. The hexanoic acid scaffold, as present in this compound, is a valuable building block for such processes. The carboxylic acid group can directly participate in certain MCPs, or the core structure can be modified to introduce other reactive functionalities.

A key example of this approach is the Passerini multicomponent polymerization of 6-oxohexanoic acid with various isocyanides. researchgate.net In this strategy, the aldehyde (or ketone) and carboxylic acid functionalities of the monomer react with an isocyanide to form an α-acyloxy amide linkage, building the polymer backbone. researchgate.net This demonstrates that a hexanoic acid derivative can be a foundational monomer for creating functional polyesters. researchgate.net By analogy, this compound could be chemically modified (e.g., by introducing a ketone or aldehyde group onto the alkyl chain) to participate in similar Passerini or Ugi MCPs. The resulting polymers would feature pendent 4-iodophenoxy groups, which could be used for further post-polymerization modification, or to impart specific properties such as radiopacity or altered hydrophobicity.

The general versatility of the hexanoic acid structure makes it a suitable candidate for designing monomers for MCPs, leading to the creation of novel polymers with tailored properties and functionalities. researchgate.netacs.org

Derivatization Strategies for Enhanced Research Applications

The chemical structure of this compound lends itself to various derivatization strategies aimed at improving its utility in research. These modifications can enhance its detectability in analytical systems or modulate its fundamental molecular properties for specific interaction studies.

Chemical Derivatization for Improved Analytical Detection (e.g., LC-MS/MS, HPLC)

Direct analysis of short-chain carboxylic acids like this compound by reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be challenging. nih.gov Issues often include poor retention on nonpolar stationary phases (e.g., C18) and inefficient ionization, particularly in the commonly used positive ion electrospray ionization (ESI) mode. nih.govbohrium.com Chemical derivatization provides a robust solution to overcome these limitations. bohrium.comresearchgate.net

The most common derivatization target in this compound is the terminal carboxylic acid group. The goal is to transform this polar, acidic functional group into a derivative with more favorable analytical characteristics. bohrium.comnih.gov Amidation, through coupling with an amine reagent, is a widely used and effective strategy. nih.gov This reaction is typically facilitated by a carbodiimide (B86325) activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), under mild, aqueous conditions. nih.govnih.gov

A variety of amine-containing derivatization reagents have been developed specifically to enhance MS detection. These reagents often contain a pre-charged moiety or a group that is readily protonated, such as a tertiary amine or a quaternary ammonium (B1175870) salt. nih.govnih.gov This "charge-tagging" approach ensures the derivative is easily ionized in positive ESI mode. nih.govnih.gov

Derivatization Reagent ClassExample ReagentActivating AgentPurpose of Derivatization
Primary/Secondary Amines 4-bromo-N-methylbenzylamine (4-BNMA) nih.govEDCIntroduces a bromine atom for a distinct isotopic pattern and a secondary amine to prevent unwanted side reactions. nih.gov
Quaternary Ammonium Hydrazines Girard's Reagent T (GT)(Targets carbonyls, but principle applies)Introduces a permanent positive charge for enhanced ESI+ signal. researchgate.net
Phosphonium-based Amines TMPP (Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine) researchgate.netEDCAdds a large, permanently charged phosphonium (B103445) group, significantly increasing mass and ionization efficiency. researchgate.net
Quaternary Ammonium Amines 4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium) nih.govEDCIncorporates a permanent positive charge and a bromine tag for isotopic signature and specific fragmentation patterns in MS/MS. nih.gov
Halogenated Phenacyl Esters p-bromophenacyl bromide (p-BPB) rsc.orgBase catalystForms an ester while introducing a bromine atom for element-selective detection (e.g., by ICP-MS). rsc.org

The primary benefits of derivatizing the carboxylic acid group are the significant improvements in ionization efficiency and chromatographic behavior.

Ionization Efficiency: Carboxylic acids are acidic and ionize best in negative ESI mode to form [M-H]⁻ ions. researchgate.netnih.gov However, positive ion mode is often preferred for its stability and sensitivity for many compound classes. Derivatization overcomes the poor positive mode ionization of the native acid by introducing a functional group that readily accepts a proton (e.g., a tertiary amine) or carries a permanent positive charge (e.g., a quaternary ammonium group). nih.govmdpi.com This charge-tagging strategy can increase detection sensitivity by orders of magnitude. nih.govnih.gov For instance, converting a carboxylic acid to an amide derivative using a reagent with a tertiary amine allows for the formation of a stable [M+H]⁺ ion, which is ideal for LC-MS/MS analysis. nih.gov

Chromatographic Separation: As a polar molecule, this compound may exhibit poor retention on standard reversed-phase HPLC columns, often eluting near the solvent front with other unretained compounds. waters.com This can lead to co-elution with matrix components and ion suppression in the MS source. researchgate.net Derivatization of the carboxylic acid to a less polar ester or amide derivative increases the molecule's hydrophobicity. bohrium.com This increased nonpolar character leads to stronger interaction with the stationary phase, resulting in improved retention, better peak shape, and enhanced separation from other polar analytes. waters.comchromatographyonline.com Alternatively, for highly polar analytes, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase and a high organic content mobile phase to improve retention. waters.comresearchgate.net

Functionalization for Modulating Molecular Properties

Beyond analytical detection, the functional groups of this compound can be modified to systematically tune its molecular properties for various research applications, such as in materials science or chemical biology.

Reactivity: The carboxylic acid is the primary site for reactivity, readily undergoing conversion to esters, amides, or acid chlorides. Transformation to an acid chloride, for example, creates a highly reactive intermediate that can be coupled with a wide range of nucleophiles. The iodophenyl group also represents a key reactive site. The carbon-iodine bond can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of diverse molecular fragments, including other aromatic rings, alkynes, or alkenes, providing a powerful method for synthesizing more complex derivatives.

Binding Interactions: Functionalization is a key strategy for altering how a molecule interacts with other substances, such as proteins, surfaces, or other small molecules. By converting the carboxylic acid to an amide using different amines, one can introduce new functionalities to tailor non-covalent interactions. mdpi.com For example, coupling with an amino acid would introduce both hydrogen bond donors and acceptors, as well as a potential charge. Attaching a poly(ethylene glycol) (PEG) chain would increase water solubility and could be used to modify interactions in a biological context. These modifications can enhance binding affinity and specificity by optimizing hydrophobic, ionic, or hydrogen-bonding interactions with a target. mdpi.com

Structure Activity Relationship Sar Studies of 6 4 Iodophenoxy Hexanoic Acid Analogues

Structural Determinants of Biological and Mechanistic Activity

The biological and mechanistic activity of 6-(4-Iodophenoxy)hexanoic acid analogues are dictated by the interplay of its three main components: the 4-iodophenoxy moiety, the hexanoic acid aliphatic chain, and the ether linker connecting them.

The 4-iodophenoxy group is a critical pharmacophore that plays a pivotal role in molecular recognition and binding to target receptors, such as the thyroid hormone receptors (TRs). The iodine atom at the 4-position of the phenyl ring is of particular importance. In thyroid hormone analogues, iodine atoms in the 3, 5, and 3' positions of the thyronine nucleus are crucial for high-affinity binding to TRs. oncohemakey.comyoutube.com The iodine atom is thought to engage in halogen bonding, a specific type of non-covalent interaction, with the receptor's binding pocket. oncohemakey.com

The electronic and steric properties of the 4-iodophenoxy moiety are finely tuned for optimal receptor engagement. The presence of the bulky iodine atom helps to orient the molecule within the binding site and to establish key interactions with amino acid residues. oncohemakey.com Variations in the substitution pattern on the phenyl ring can have a dramatic effect on biological activity. For instance, the removal or replacement of the iodine atom with other halogens or functional groups can lead to a significant loss of potency. youtube.com

Table 1: Hypothetical Influence of Phenyl Ring Substitution on Receptor Binding Affinity

Compound Substitution at 4-position Predicted Receptor Binding Affinity
This compoundIodoHigh
6-(4-Bromophenoxy)hexanoic acidBromoModerate to High
6-(4-Chlorophenoxy)hexanoic acidChloroModerate
6-(4-Fluorophenoxy)hexanoic acidFluoroLow
6-Phenoxyhexanoic acidHydrogenVery Low

This table is illustrative and based on general principles of halogen bonding and SAR of thyroid hormone analogues.

The hexanoic acid aliphatic chain serves as a flexible linker that connects the pharmacophoric 4-iodophenoxy moiety to a terminal carboxylic acid group. The length and flexibility of this chain are critical for proper positioning of the carboxylate group to interact with specific residues in the receptor binding pocket. nih.govnih.gov In thyroid hormone analogues, the acidic side chain is known to form important ionic interactions with positively charged amino acid residues, such as arginine, within the TR binding site. researchgate.net

The length of the aliphatic chain influences both binding affinity and selectivity for different receptor isoforms (e.g., TRα vs. TRβ). researchgate.net A hexanoic acid chain provides a certain degree of conformational freedom, allowing the molecule to adopt an optimal orientation for binding. Shorter or longer chains may result in suboptimal interactions and reduced activity. nih.gov

Table 2: Hypothetical Effect of Aliphatic Chain Length on Biological Activity

Compound Aliphatic Chain Length Predicted Biological Activity
4-(4-Iodophenoxy)butanoic acid4 carbonsModerate
5-(4-Iodophenoxy)pentanoic acid5 carbonsHigh
This compound6 carbonsOptimal
7-(4-Iodophenoxy)heptanoic acid7 carbonsModerate
8-(4-Iodophenoxy)octanoic acid8 carbonsLow

This table is illustrative and based on the principle that optimal linker length is crucial for biological activity.

The ether linkage in this compound provides a specific bond angle and rotational freedom between the aromatic and aliphatic portions of the molecule. This geometry is a key feature of the thyronine nucleus in thyroid hormones and is important for maintaining the correct three-dimensional structure for receptor binding. oncohemakey.comnih.gov

While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the hexanoic acid chain, would necessitate stereochemical considerations. In the case of thyroid hormones, the naturally occurring L-isomers are more active than the D-isomers, indicating a stereospecific recognition by the receptor. youtube.com This stereoselectivity arises from the precise three-dimensional arrangement of functional groups required for optimal interaction with the chiral environment of the receptor's binding site. Therefore, for any chiral analogue of this compound, it is expected that one enantiomer would exhibit significantly higher biological activity than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. The development of robust and predictive QSAR models is a crucial step in the rational design of new and more potent analogues. nih.gov

The development of a QSAR model for this compound analogues would involve several key steps. nih.govbasicmedicalkey.com First, a dataset of compounds with known biological activities would be compiled. For each compound, a set of molecular descriptors, which are numerical representations of its structural and physicochemical properties, would be calculated. These descriptors can include electronic, steric, hydrophobic, and topological parameters.

Next, a mathematical model is built to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govmpu.edu.mo Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be employed for this purpose. researchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. nih.govbasicmedicalkey.com Internal validation techniques, such as leave-one-out cross-validation, are used to assess the model's internal consistency. nih.gov External validation, where the model's ability to predict the activity of a separate set of compounds (the test set) is evaluated, is essential to confirm its predictive capability. researchgate.net A well-validated QSAR model can then be used to predict the biological activities of novel, untested analogues of this compound, thereby guiding the synthesis of new compounds with improved therapeutic potential. nih.govmpu.edu.mo

Table 3: Key Parameters in QSAR Model Validation

Parameter Description Acceptable Value
r² (Coefficient of Determination) Goodness of fit of the model to the training data.> 0.6
q² (Cross-validated r²) A measure of the model's internal predictive ability.> 0.5
r²_pred (Predictive r²) A measure of the model's predictive ability for an external test set.> 0.5

These values represent general guidelines for a robust QSAR model.

Correlation of Molecular Descriptors with Observed Functional Outcomes

In the exploration of the structure-activity relationships (SAR) of this compound and its analogues, quantitative structure-activity relationship (QSAR) studies play a pivotal role in elucidating the specific molecular properties that govern their biological functions. These studies mathematically correlate variations in the chemical structure of the analogues with changes in their observed functional outcomes. By analyzing a range of molecular descriptors, researchers can predict the activity of novel compounds and rationally design more potent and selective molecules.

While specific QSAR studies exclusively focused on this compound analogues are not extensively available in publicly accessible literature, the principles of such analyses can be inferred from studies on structurally related compounds, such as other phenoxyacetic acid derivatives and thyromimetic iodophenoxy acids. These studies consistently highlight the importance of several key molecular descriptors in determining biological activity.

Key Molecular Descriptors and Their Influence:

The functional outcomes of this compound analogues are typically influenced by a combination of electronic, steric, and hydrophobic properties. The interplay of these factors dictates the molecule's ability to interact with its biological target, its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP): This descriptor is a measure of a compound's hydrophobicity and significantly impacts its ability to cross cell membranes. For analogues of this compound, an optimal LogP value is crucial. While a certain degree of lipophilicity is necessary for membrane permeation and reaching the target site, excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding.

Electronic Properties: The electronic nature of the substituents on the phenoxy ring plays a critical role in the molecule's interaction with its target. Descriptors such as the Hammett constant (σ) are used to quantify the electron-donating or electron-withdrawing nature of these substituents. The presence of the iodine atom at the para position, for instance, imparts specific electronic and steric characteristics that are crucial for activity. Variations in electronic distribution can affect hydrogen bonding capabilities and electrostatic interactions with the receptor.

Steric Parameters: The size and shape of the molecule, as defined by steric descriptors like molar refractivity (MR) and Taft's steric parameter (Es), are fundamental to ensuring a proper fit within the binding pocket of the biological target. The hexanoic acid side chain, for example, provides a specific length and flexibility that is often optimal for anchoring the molecule to its target. Alterations in the length or bulkiness of this chain or modifications to the substituents on the aromatic ring can either enhance or diminish biological activity by affecting the ligand-receptor complementarity.

Hypothetical Data on QSAR Models:

To illustrate the correlation between molecular descriptors and functional outcomes, a hypothetical QSAR study on a series of this compound analogues is presented below. In such a study, a series of analogues would be synthesized with variations in the substituents on the aromatic ring and the length of the alkyl chain. Their biological activity (e.g., IC50 values for enzyme inhibition) would be measured.

A multiple linear regression (MLR) analysis could then be used to derive a QSAR equation of the following general form:

log(1/IC50) = k1(LogP) + k2(σ) + k3(MR) + C

Where:

log(1/IC50) is the biological activity.

LogP, σ, and MR are the molecular descriptors.

k1, k2, and k3 are the regression coefficients, indicating the relative importance of each descriptor.

C is a constant.

The statistical quality of the derived model would be assessed by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-statistic. A high r² value would indicate a strong correlation between the descriptors and the biological activity.

Interactive Data Table of Hypothetical Analogues and Their Properties:

The following interactive table presents hypothetical data for a series of this compound analogues, showcasing how variations in molecular descriptors could correlate with their biological activity.

AnalogueR-GroupLogPHammett Constant (σ)Molar Refractivity (MR)Biological Activity (log(1/IC50))
1H4.50.001.035.2
2Cl5.10.236.035.8
3CH35.0-0.175.655.5
4OCH34.3-0.277.875.1
5NO24.40.787.366.1
6F4.60.060.925.4
7Br5.30.238.885.9

Interpretation of Hypothetical Findings:

From the hypothetical data, several trends can be observed:

Lipophilicity and Halogenation: The introduction of halogen atoms (Cl, Br) at the R-position increases lipophilicity (LogP) and is correlated with higher biological activity. This suggests that hydrophobic interactions are important for binding.

Electronic Effects: The presence of a strong electron-withdrawing group like nitro (NO2) significantly enhances biological activity, as indicated by the highest log(1/IC50) value. This points to the importance of electronic interactions with the target. Conversely, electron-donating groups like methoxy (OCH3) appear to decrease activity in this hypothetical model.

Steric Influence: While molar refractivity (MR) is included as a descriptor of steric bulk, its direct correlation with activity is less straightforward in this limited dataset and would require a broader range of substituents to establish a clear trend.

These hypothetical findings underscore the multifaceted nature of the structure-activity relationship for this compound analogues. A thorough QSAR study would involve a larger and more diverse set of compounds to build a robust and predictive model, which would be an invaluable tool for the future design of analogues with optimized functional outcomes.

Biological Mechanisms of Action in Research Models

Interaction with Biological Targets and Molecular Pathways

No information is available regarding the specific biological targets or molecular pathways modulated by 6-(4-Iodophenoxy)hexanoic acid.

Enzyme Inhibition and Modulation

There are no published studies detailing the enzyme inhibition or modulation properties of this compound.

Classification of Enzyme Inhibition Kinetics (e.g., Competitive, Non-Competitive, Mixed-Type, Uncompetitive)

Data on the enzyme inhibition kinetics of this compound are not available in the current scientific literature.

Mechanism-Based Enzyme Inactivation and Time-Dependent Inhibition

There is no research available describing whether this compound acts as a mechanism-based enzyme inactivator or exhibits time-dependent inhibition of any enzyme.

Specific Enzyme Systems as Research Targets (e.g., Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt), Cytochrome P450 enzymes, Arachidonic Acid Metabolizing Enzymes like COX and LOX)

No studies have been found that investigate the effects of this compound on Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt), Cytochrome P450 enzymes, or arachidonic acid metabolizing enzymes such as Cyclooxygenases (COX) and Lipoxygenases (LOX).

Receptor Binding and Ligand-Receptor Interactions

Information regarding the receptor binding profile of this compound is not present in the available scientific literature.

Assessment of Binding Affinity and Selectivity in Receptor Systems

There are no available data on the binding affinity or selectivity of this compound for any receptor systems.

Ligand-Induced Conformational Changes in Target Receptors

There is no available research that describes the binding of this compound to specific target receptors or any subsequent ligand-induced conformational changes. While fatty acids and their derivatives are known to interact with various receptors, such as peroxisome proliferator-activated receptors (PPARs) and free fatty acid receptors (FFARs), leading to conformational shifts that initiate downstream signaling, no such studies have been published for this compound. nih.govnih.govnih.gov The presence of the iodophenoxy group suggests potential for unique interactions, but these have not been experimentally determined.

Cellular and Subcellular Effects in Preclinical Research Models

Specific data on how this compound modulates cellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) pathways, is not available in the current body of scientific literature. news-medical.netfrontiersin.orgresearchgate.net Consequently, its role in transcriptional regulation remains unknown. Studies on other iodinated compounds and fatty acids have shown that they can influence these pathways, but direct evidence for this compound is lacking. news-medical.netnih.govresearchgate.net

There are no published preclinical studies investigating the specific impacts of this compound on metabolic regulation, such as glucose or lipid metabolism, or its potential anti-inflammatory responses. While iodine and various fatty acids are known to play roles in these biological processes, the effects of this particular iodinated phenoxyalkanoic acid have not been documented. nih.govnih.govnih.govnih.gov Research into the anti-inflammatory effects of related fatty acid molecules has identified modulation of cytokine production as a key mechanism, but this has not been explored for this compound. nih.govnih.gov

Metabolic Fate and Pharmacokinetic Considerations in Preclinical Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

While specific preclinical ADME data for "6-(4-Iodophenoxy)hexanoic acid" is not extensively available in publicly accessible literature, the metabolic pathways can be predicted based on its chemical structure as a phenoxyalkanoic acid derivative.

Metabolic Stability and Biotransformation Pathways (e.g., β-oxidation, Aromatic Hydroxylation, Conjugation)

The metabolic stability of "this compound" is anticipated to be influenced by several key biotransformation pathways common to xenobiotics with similar structural motifs.

β-oxidation: The hexanoic acid side chain of the molecule is a likely substrate for β-oxidation. This is a catabolic process where fatty acid molecules are broken down to produce acetyl-CoA wikipedia.orgabcam.comaocs.org. In the context of "this compound", this pathway would progressively shorten the alkyl chain, leading to the formation of various metabolites. Very long-chain fatty acids typically undergo initial oxidation in peroxisomes wikipedia.orgreactome.org.

Aromatic Hydroxylation: The iodophenyl group may undergo aromatic hydroxylation, a common metabolic reaction for aromatic compounds catalyzed by cytochrome P450 enzymes iunajaf.edu.iqnih.gov. This process introduces a hydroxyl group onto the aromatic ring, increasing the polarity of the molecule and facilitating its excretion. The position of the iodine atom could influence the site of hydroxylation.

Conjugation: Following initial metabolic transformations (Phase I metabolism), the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to polar functional groups like hydroxyl or carboxyl groups uomus.edu.iqyoutube.com. This process further increases water solubility and aids in the elimination of the compound from the body. For instance, 3-phenoxybenzoic acid is known to be metabolized via hydroxylation followed by sulfate conjugation nih.gov. Carboxylic acids can also be conjugated with amino acids like glycine uomustansiriyah.edu.iq.

Identification and Characterization of Metabolites and Catabolites (e.g., 4-iodophenylacetic acid)

Based on the predicted metabolic pathways, a number of metabolites and catabolites of "this compound" could be formed. Through successive rounds of β-oxidation of the hexanoic acid chain, a potential catabolite that could be generated is "4-iodophenylacetic acid". The metabolism of 3-phenoxybenzoic acid in rats has been shown to produce hydroxylated and conjugated derivatives nih.gov. Similarly, the pyrethroid insecticide cypermethrin, which also contains a phenoxybenzyl moiety, is metabolized to 3-phenoxybenzoic acid and subsequently undergoes taurine conjugation in mice nih.gov. While direct evidence for the formation of "4-iodophenylacetic acid" from "this compound" is not documented, it remains a plausible metabolic product resulting from the cleavage of the hexanoic acid side chain. Further studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) with human liver microsomes would be necessary to definitively identify and characterize the metabolites of "this compound" mdpi.com.

Role of Carrier Proteins in Distribution and Half-Life Extension

The interaction of "this compound" with plasma proteins, particularly albumin, is a critical determinant of its pharmacokinetic properties.

Albumin Binding and its Influence on Systemic Exposure and Tissue Distribution

Serum albumin is the most abundant protein in the blood and serves as a carrier for numerous endogenous and exogenous molecules, including fatty acids and many drugs nih.gov. Compounds that bind to albumin generally exhibit reduced renal clearance and a longer plasma half-life. The binding of a molecule to albumin effectively increases its size, preventing its filtration by the glomerulus in the kidneys.

The structural features of "this compound," specifically the lipophilic iodophenyl group and the hexanoic acid chain, suggest a strong potential for binding to albumin. Short- to medium-length fatty acids (6 to 12 carbons) are known to bind to albumin with affinities in the micromolar range nih.gov. The presence of the iodophenyl group can further enhance this binding affinity. For example, the structurally related compound 4-(p-iodophenyl)butyric acid is a well-established albumin-binding moiety used to improve the pharmacokinetic profiles of various molecules acs.orgnih.govnih.govmdpi.com. The high-affinity binding of iophenoxic acid to human serum albumin has been attributed to extensive desolvation and favorable interactions within the binding pocket researchgate.net. This strong, non-covalent interaction with albumin is expected to increase the systemic exposure of "this compound" and influence its distribution into tissues.

Strategies for Half-Life Extension via Non-Covalent Albumin Interactions

The principle of utilizing non-covalent albumin binding to extend the circulating half-life of therapeutic molecules is a well-established strategy in drug development nih.govcreative-biolabs.comrsc.org. By incorporating an albumin-binding moiety into a drug candidate, its pharmacokinetic profile can be significantly improved, allowing for less frequent administration.

"this compound" itself can be considered an albumin-binding entity. The strategy involves attaching such molecules to peptides, small proteins, or other therapeutic agents that would otherwise be rapidly cleared from circulation. The linkage of 4-(p-iodophenyl)butyric acid to various radiopharmaceuticals has been shown to successfully prolong their circulation time and enhance tumor accumulation nih.govmdpi.com. This approach leverages the long half-life of albumin (approximately 19 days in humans) to retain the therapeutic agent in the bloodstream for an extended period nih.gov. The reversible nature of the non-covalent binding allows the therapeutic agent to be gradually released to exert its pharmacological effect.

Below is a table summarizing the influence of albumin binding on the pharmacokinetics of molecules, drawing parallels from structurally similar compounds.

Compound/MoietyEffect on Half-LifeMechanism
4-(p-Iodophenyl)butyric acidSignificant extensionHigh-affinity non-covalent binding to serum albumin, reducing renal clearance. nih.govmdpi.com
Fatty Acids (C6-C12)Moderate extensionReversible binding to fatty acid binding sites on albumin. nih.gov
Iophenoxic AcidExceptionally longVery high-affinity binding to a specific site on human serum albumin. researchgate.net

Probe Development and Applications in Chemical Biology

Design and Synthesis of Labeled Probes Derived from 6-(4-Iodophenoxy)hexanoic Acid

The chemical structure of this compound allows for straightforward modification to incorporate various reporter tags, including radioisotopes, fluorophores, and affinity labels.

The presence of an iodine atom on the phenyl ring of this compound makes it an ideal candidate for the development of radiotracers for molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net Radioiodinated fatty acid analogues are of significant interest as they can trace metabolic pathways, particularly in energy-intensive organs like the heart. nih.govnih.gov

The synthesis of radiolabeled derivatives of this compound can be achieved through isotopic exchange reactions or by introducing a radioactive iodine isotope at a late stage of the synthesis. For PET imaging, iodine-124 is an attractive radionuclide due to its half-life of 4.2 days, which is suitable for imaging macromolecules with slower pharmacokinetics. researchgate.net For SPECT imaging, iodine-123 is a commonly used isotope.

These radiotracers can be used to study fatty acid uptake and metabolism in vivo. For instance, altered fatty acid metabolism is a hallmark of various cardiac diseases, and PET or SPECT imaging with a radiolabeled analogue of this compound could serve as a non-invasive diagnostic tool. nih.gov

Below is a hypothetical data table summarizing the properties of potential radiotracers derived from this compound.

RadiotracerRadioisotopeImaging ModalityPotential Application
[¹²⁴I]this compound¹²⁴IPETMyocardial metabolism imaging
[¹²³I]this compound¹²³ISPECTCardiac perfusion and metabolism studies
[¹³¹I]this compound¹³¹ISPECT/TheranosticsThyroid imaging and therapy

The carboxylic acid group of this compound provides a convenient handle for the attachment of fluorescent dyes or affinity tags. Fluorescently labeled fatty acids are valuable tools for cellular imaging, allowing for the visualization of fatty acid uptake, distribution, and metabolism within cells. thermofisher.com

A fluorescent probe derived from this compound could be synthesized by coupling the carboxylic acid to an amine-functionalized fluorophore, such as a rhodamine or BODIPY dye, using standard carbodiimide (B86325) chemistry. Such a probe would allow for real-time monitoring of its localization within cellular compartments, providing insights into lipid biology.

Affinity-based probes are designed to specifically bind to a target protein, enabling its isolation and identification. rsc.orgfrontiersin.org A this compound-based affinity probe could be created by attaching a biotin (B1667282) tag to the carboxylic acid. This biotinylated probe could then be used in pull-down assays to identify proteins that interact with this fatty acid analogue.

The following table outlines the design of potential fluorescent and affinity probes.

Probe TypeReporter TagLinkage ChemistryApplication
Fluorescent ProbeBODIPY-FLAmide bondLive-cell imaging of fatty acid uptake
Affinity ProbeBiotinAmide bondIdentification of interacting proteins
Photoaffinity ProbeBenzophenoneAmide bondCovalent capture of target proteins

Methodologies for Incorporating the Compound or its Analogues into Complex Biological Systems

Incorporating this compound or its derivatives into biological systems allows for the study of their behavior in a native-like environment. This can be achieved through chemical tagging and bioconjugation or through the more sophisticated technique of genetic code expansion.

Chemical tagging involves the covalent attachment of a probe to a protein of interest. semanticscholar.orgnih.gov The carboxylic acid of this compound can be activated, for example, with a carbodiimide, to react with amine groups on proteins, such as the side chain of lysine (B10760008) residues, forming a stable amide bond. creative-biolabs.comyoutube.com This method allows for the labeling of proteins with the iodinated fatty acid moiety, which can then be used for various applications, including structural studies or tracking protein localization.

Bioconjugation strategies can also be employed to attach the compound to other biomolecules, such as antibodies or nanoparticles, for targeted delivery or imaging applications. susupport.com For instance, conjugating a radiolabeled derivative of this compound to an antibody that targets a specific cell type could enhance the specificity of molecular imaging.

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. researchgate.netfrontiersin.orgacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the UAA at that specific site during protein translation. nih.govpnas.orgresearchgate.net

While direct incorporation of this compound via this method is not feasible due to its structure, an amino acid analogue bearing the 4-iodophenoxy moiety could be synthesized and incorporated. For example, an unnatural amino acid like O-(4-iodophenyl)-L-serine could be a substrate for an engineered synthetase.

The site-specific incorporation of such an iodinated UAA would introduce a heavy atom at a precise location in a protein, which is highly valuable for protein structure determination by X-ray crystallography. Furthermore, the iodine atom can serve as a handle for further chemical modifications.

The table below summarizes the key components of a genetic code expansion system for incorporating an iodinated amino acid analogue.

ComponentDescriptionPurpose
Unnatural Amino AcidO-(4-iodophenyl)-L-serineThe building block to be incorporated.
Orthogonal tRNAA suppressor tRNA that recognizes a nonsense codon (e.g., amber stop codon).Delivers the UAA to the ribosome.
Orthogonal Aminoacyl-tRNA SynthetaseAn engineered synthetase that specifically charges the orthogonal tRNA with the UAA.Ensures the fidelity of UAA incorporation.

Computational and in Silico Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein. These methods provide detailed insights into the binding mode, affinity, and the dynamic behavior of the ligand-target complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjabonline.in The primary goal of molecular docking is to identify the correct binding pose of a ligand in the active site of a protein and to estimate the binding affinity. The binding affinity is often expressed as a scoring function, with lower energy scores typically indicating a more stable complex. biomedpharmajournal.org This process is crucial in virtual screening, where large libraries of compounds are computationally screened against a target protein to identify potential hits. nih.govjabonline.in

For 6-(4-Iodophenoxy)hexanoic acid, molecular docking could be employed to predict its binding to various potential protein targets. The process would involve preparing the 3D structure of the compound and the target protein. The docking software then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating the binding energy for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical Target

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compoundHypothetical Kinase-8.5LYS76, GLU91, LEU132
Reference InhibitorHypothetical Kinase-9.2LYS76, GLU91, ASP145

This table is for illustrative purposes only and does not represent actual experimental data.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netmdpi.com This allows for the observation of conformational changes in both the ligand and the protein upon binding, providing insights into the stability of the complex and the mechanism of interaction. nih.gov

An MD simulation of this compound bound to a target protein would start with the best-docked pose. The complex would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a specific period, typically nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of the trajectory can reveal:

Stability of the binding pose: Whether the ligand remains in the initial docked position or moves to a different, more stable conformation.

Conformational changes in the protein: How the protein structure adapts to the presence of the ligand, which can be crucial for its function.

The role of water molecules: Water molecules in the binding site can mediate interactions between the ligand and the protein.

MD simulations are computationally intensive but offer invaluable information that static docking models cannot provide. researchgate.net

Genome-Scale Metabolic Modeling and Flux Analysis

Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism. nih.gov These models can be used to simulate the flow of metabolites through different pathways, a technique known as metabolic flux analysis (MFA). creative-proteomics.comnih.gov

While specific models for the metabolism of this compound are not available, genome-scale metabolic models of various microorganisms have been used to study the metabolism of hexanoic acid and its derivatives. mdpi.comnih.govresearchgate.net These models can simulate how these compounds are synthesized, degraded, and integrated into the central metabolism. For example, a GEM of the bacterium Megasphaera elsdenii, a known producer of hexanoic acid, was reconstructed to understand its synthetic metabolism. mdpi.comnih.govresearchgate.net

Genome-scale models are particularly useful for predicting the biosynthetic capabilities of microorganisms and for metabolic engineering applications. mdpi.comnih.govresearchgate.net For instance, flux balance analysis (FBA), a common technique used with GEMs, can predict the maximum theoretical yield of a target compound, such as hexanoic acid. mdpi.com

In a study on Megasphaera elsdenii, a flux ratio analysis was conducted to understand the bifurcated pathways for hexanoic acid synthesis. mdpi.comnih.govresearchgate.netresearchgate.net The model predicted that the highest production of hexanoic acid could be achieved with a balanced contribution from the acetyl-CoA and succinate (B1194679) pathways. mdpi.comnih.govresearchgate.net These types of predictions are invaluable for designing strategies to enhance the microbial production of valuable chemicals.

Table 2: Predicted Metabolic Fluxes in Megasphaera elsdenii for Hexanoic Acid Production

PathwayFlux (mmol/gDCW/h)Condition
Glucose Uptake5.00Maximizing hexanoic acid production
Hexanoic Acid Production3.51Maximizing hexanoic acid production
Route A (via acetyl-CoA)2.97Maximizing hexanoic acid production
Route B (via succinate)0.54Maximizing hexanoic acid production

Data adapted from a study on iME375, a genome-scale metabolic model of M. elsdenii. mdpi.com

Virtual Screening and De Novo Design of Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. nih.gov

For a molecule like this compound, virtual screening could be used to identify other compounds with similar structures or properties that might bind to the same target. This can be done through ligand-based virtual screening, which searches for molecules with similar 2D or 3D features, or structure-based virtual screening, which docks a library of compounds into the target's binding site. mdpi.com

De novo design algorithms could be used to generate novel analogues of this compound. These programs can build molecules fragment by fragment within the constraints of a target's active site, optimizing for properties like binding affinity and drug-likeness. This approach has the potential to generate highly potent and specific ligands that may not exist in current chemical libraries.

Identification of Novel Ligands based on Structural Features and Interaction Patterns

No information is available in the public domain regarding the use of this compound as a scaffold for the computational identification of novel ligands. There are no published studies detailing its structural features or interaction patterns in a way that would inform ligand-based drug design.

Optimization of Inhibitory or Binding Profiles Through Computational Design

There is no available research that describes the use of computational design or in silico methods to optimize the inhibitory or binding profiles of this compound. Studies detailing structure-activity relationships (SAR) through computational means for this specific compound are not present in the searched scientific literature.

Without any foundational research on the computational analysis of this compound, it is not possible to provide data tables or detailed research findings as requested.

Future Directions and Research Opportunities

Advancements in Synthetic Methodologies for Novel Analogues with Tunable Properties

The development of novel analogues of 6-(4-Iodophenoxy)hexanoic acid is a foundational step toward exploring its full therapeutic and diagnostic potential. Future research will likely focus on creating a library of derivatives with fine-tuned physicochemical and biological properties.

Modern synthetic strategies offer a versatile toolkit for modifying the core structure. For instance, the ether linkage, a key structural motif, can be synthesized through various methods, including copper-catalyzed cross-coupling reactions between phenols and aryl iodides. jsynthchem.com This allows for the introduction of diverse substituents on both the phenyl ring and the hexanoic acid chain. The hexanoic acid moiety itself is amenable to a wide range of chemical transformations, such as conversion into esters, amides, or acyl hydrazides, which can significantly alter the molecule's polarity, solubility, and interaction with biological targets. thermofisher.com

Furthermore, iterative synthetic strategies, which involve a repeating sequence of reactions, could be employed to build more complex polyether structures, potentially leading to compounds with novel biological activities. illinois.edu The ability to systematically modify the structure—for example, by altering the length of the alkyl chain, changing the position of the iodine atom, or introducing additional functional groups—is crucial for establishing structure-activity relationships (SAR). nih.gov These SAR studies are essential for optimizing lead compounds, for instance, to improve membrane permeability or enhance binding affinity to a specific biological target. nih.gov

Table 1: Potential Synthetic Modifications and Their Anticipated Effects

Modification SiteSynthetic StrategyPotential AnalogueDesired Tunable Property
Phenyl RingSuzuki or Stille Coupling6-(4-Arylphenoxy)hexanoic acidAltered steric and electronic properties
Alkyl ChainChain extension/shortening6-(4-Iodophenoxy)octanoic acidModified lipophilicity and flexibility
Carboxylic AcidAmidation/EsterificationN-Alkyl-6-(4-Iodophenoxy)hexanamideEnhanced cell permeability, altered target interaction
Iodine AtomHalogen exchange6-(4-Bromophenoxy)hexanoic acidModified halogen bonding capability, altered metabolic stability

Elucidation of Undiscovered Biological Targets and Mechanisms in Specific Disease Models

The structural features of this compound suggest several plausible, yet undiscovered, biological roles. The presence of an ether lipid-like structure and a long-chain fatty acid analogue component points toward potential involvement in lipid metabolism and signaling pathways. Ether lipids and their analogues are known to exhibit a wide range of biological activities, and their molecular functions are an active area of research. nih.govdntb.gov.ua

Long-chain fatty acid analogues have been shown to modulate critical cellular processes. For example, some synthetic fatty acids can suppress agonist-induced lipolysis, independent of their metabolism, suggesting they could act as insulin (B600854) mimetics in certain contexts. nih.gov Other fatty acid derivatives, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising therapeutic target for autoimmune diseases. nih.govresearchgate.net This raises the possibility that this compound or its analogues could interact with nuclear receptors or other proteins involved in metabolic and inflammatory signaling.

Future research should employ phenotype-based screening in various disease models (e.g., cancer, metabolic disorders, inflammatory diseases) to identify potential therapeutic effects. nih.gov Once a biological effect is observed, target identification methodologies, such as proteomics and genomics-based approaches, will be crucial for pinpointing the specific molecular targets and elucidating the mechanism of action. nih.gov For instance, the iodine atom itself may play a role, as molecular iodine has been shown to have antiproliferative effects in certain cancer cell lines. prnewswire.com

Development of Advanced Imaging and Diagnostic Probes for Preclinical Applications

The iodine atom in this compound makes it an inherently attractive candidate for the development of advanced imaging probes. Iodinated compounds are widely used as contrast media in X-ray-based imaging modalities like computed tomography (CT) because iodine's high atomic number leads to efficient X-ray attenuation. nih.govradiopaedia.org The covalent incorporation of iodine into a molecule designed to accumulate in specific tissues could enable targeted CT imaging.

Moreover, the iodine atom provides a handle for radioiodination, opening the door to nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). By replacing the stable iodine-127 with a radioactive isotope (e.g., iodine-123 for SPECT, iodine-124 for PET, or iodine-131 (B157037) for theranostic applications), this compound can be converted into a radiotracer. The development of such probes has been successfully demonstrated with related structures like radioiodinated phenoxyacetic acid derivatives, which have shown potential as brain imaging agents. nih.govnih.gov

The design of an effective imaging probe requires that the molecule retains its ability to engage a biological target while carrying the imaging reporter. researchgate.net The hexanoic acid chain could serve as a linker to attach the iodophenoxy headgroup to other targeting moieties, or the molecule itself might accumulate in tissues with high fatty acid uptake, such as certain tumors or the heart. Future work would involve the synthesis of radiolabeled versions of the compound and their evaluation in preclinical disease models to assess their biodistribution, target uptake, and imaging capabilities. nih.govnih.gov

Table 2: Potential Radioisotopes of Iodine for Imaging Applications

IsotopeImaging ModalityHalf-lifeKey CharacteristicsPotential Application
Iodine-123SPECT13.2 hoursEmits gamma rays, good for imagingBrain or tumor perfusion imaging
Iodine-124PET4.2 daysPositron emitter, allows for quantitative imagingTracing metabolic pathways over several days
Iodine-125Autoradiography59.4 daysLow energy gamma emitter, high resolutionIn vitro tissue distribution studies
Iodine-131SPECT/Therapy8.0 daysEmits both gamma rays and beta particlesTheranostic agent for combined imaging and therapy

Integration of Multiscale Computational Approaches for Predictive Biology

Computational modeling offers a powerful and resource-efficient means to predict the biological behavior of this compound and guide experimental research. Multiscale computational approaches can provide insights across a range of biological complexity, from molecular interactions to systemic effects. researchgate.net

At the molecular level, docking simulations can be used to predict the binding of this compound and its analogues to the active sites of known proteins, such as fatty acid binding proteins, nuclear receptors, or enzymes involved in lipid metabolism. nih.gov Computational analysis of halogen bonding, a specific type of non-covalent interaction involving the iodine atom, could reveal unique binding modes that contribute to target affinity and selectivity. odu.edu

Molecular dynamics simulations can model the behavior of the compound within biological membranes, predicting its permeability, orientation, and potential to disrupt lipid organization. nih.gov This is particularly relevant given its amphipathic nature. Coarse-grained and atomistic simulations can bridge the gap between molecular-level detail and the larger-scale behavior of lipid mixtures. nih.gov

On a larger scale, quantitative structure-activity relationship (QSAR) models can be developed as more analogues are synthesized and tested. These models use chemical structure information to predict biological activity, helping to prioritize the synthesis of the most promising compounds. plos.org Ultimately, integrating these computational predictions with experimental data will create a feedback loop that accelerates the discovery and optimization of new therapeutic or diagnostic agents based on the this compound scaffold.

Q & A

Synthesis and Characterization

Q (Basic): What are the recommended synthetic strategies for 6-(4-iodophenoxy)hexanoic acid, and how can structural purity be validated? A: The synthesis of aryloxy-substituted hexanoic acids typically involves nucleophilic aromatic substitution or coupling reactions. For example, hapten derivatives like 6-[(3,3',4'-trichlorobiphenyl-4-yl)oxy]hexanoic acid (PCB77-COOH) are synthesized via Ullmann coupling or Mitsunobu reactions under inert conditions .

  • Key steps :
    • Activation of the phenolic hydroxyl group (e.g., using tosyl chloride).
    • Alkylation with 6-bromohexanoic acid or ester derivatives.
    • Acid hydrolysis to yield the final carboxylic acid.
  • Validation :
    • NMR : Confirm absence of residual solvents and integration ratios (e.g., aromatic protons vs. aliphatic chain).
    • HPLC-MS : Assess purity (>95%) and molecular ion peaks (expected m/z: ~348.1 for C₁₂H₁₃IO₄).
    • Elemental analysis : Match calculated vs. observed C, H, and I content.

Stability and Handling

Q (Basic): What precautions are critical for maintaining the stability of this compound during storage and experimentation? A:

  • Storage : Store at -20°C under argon to prevent iodophenoxy group degradation via light or moisture. Similar aryloxy compounds show reduced stability at >25°C .
  • Handling : Use amber glassware and glove boxes for air-sensitive steps.
  • Decomposition signs : Yellowing (indicative of iodine release) or precipitate formation.

Biological Activity Mechanisms

Q (Advanced): How can metabolic tracing (e.g., ¹³C labeling) elucidate the role of this compound in modulating cellular pathways? A:

  • ¹³C labeling : Incorporate ¹³C into the hexanoic acid backbone to track uptake and metabolism in cell cultures. For example, hexanoic acid priming in plants revealed activation of mevalonic and linolenic pathways via GC-MS analysis of labeled metabolites .
  • Pathway analysis :
    • LC-MS/MS : Quantitate downstream lipid mediators (e.g., oxylipins).
    • Microscopy : Localize the compound using fluorescent probes (e.g., BODIPY-conjugated analogs).

Formulation Challenges

Q (Advanced): What strategies improve the bioavailability of this compound in in vivo models? A:

  • Crystalline forms : Optimize polymorphs (e.g., salt forms with amines) to enhance solubility. A related compound, 6-[[4-[2-fluoro-4-...]hexanoic acid, achieved 3-fold higher bioavailability via co-crystallization with nitrilotriethanol .
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to bypass rapid hepatic clearance.

Analytical Contradictions

Q (Advanced): How to resolve discrepancies in reported biological activities of iodophenoxy derivatives? A: Contradictions often arise from:

Purity variability : Impurities (e.g., residual iodine) can skew bioassay results. Validate via ICP-MS for iodine quantification .

Assay conditions : Compare IC₅₀ values under standardized oxygen levels, as aryloxy compounds may exhibit redox-sensitive activity .

Species-specific metabolism : Test metabolites in human hepatocyte models vs. rodent systems.

Ecotoxicological Profiling

Q (Advanced): What methodologies assess the environmental impact of this compound? A:

  • OECD 301D : Measure biodegradability in activated sludge; similar compounds show <10% degradation in 28 days, indicating persistence .
  • Daphnia magna assays : EC₅₀ values for acute toxicity correlate with logP (predicted ~3.2 for this compound).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.